molecular formula C10H5Br4N B8649548 6-Bromo-2-(tribromomethyl)quinoline

6-Bromo-2-(tribromomethyl)quinoline

Cat. No.: B8649548
M. Wt: 458.77 g/mol
InChI Key: BDVYXAPNHCUMKB-UHFFFAOYSA-N
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Description

6-Bromo-2-(tribromomethyl)quinoline (CAS RN: 613-53-6) is a halogenated quinoline derivative with the molecular formula C₁₀H₆Br₃N and a molecular weight of 379.87 g/mol. It features a bromine atom at the 6-position and a tribromomethyl group (-CBr₃) at the 2-position of the quinoline ring. Its melting point is reported as 125–128°C . The tribromomethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C10H5Br4N

Molecular Weight

458.77 g/mol

IUPAC Name

6-bromo-2-(tribromomethyl)quinoline

InChI

InChI=1S/C10H5Br4N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H

InChI Key

BDVYXAPNHCUMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of quinoline derivatives is often modified to tune electronic and steric properties. Below is a comparison of 6-Bromo-2-(tribromomethyl)quinoline with other 2-substituted analogs:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Characteristics References
This compound -CBr₃ (2) 379.87 125–128 - High halogen content, strong EWG
6-Bromo-2-methylquinoline -CH₃ (2) 222.08 - - Electron-donating group; simpler synthesis
6-Bromo-2-(trifluoromethyl)quinoline -CF₃ (2) 268.07 - - Electron-withdrawing, lower steric bulk
6-Bromo-2-(pyrrolidin-1-yl)quinoline -pyrrolidin-1-yl (2) - - 93 Potential kinase inhibitor
6-Bromo-2-methoxyquinoline -OCH₃ (2) 240.09 - 92 Polar substituent; improved solubility

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The bulky -CBr₃ group may hinder reactions at the 2-position, whereas smaller substituents (e.g., -CH₃) allow easier functionalization.
  • Biological activity: Piperazine- or morpholine-substituted analogs (e.g., 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline) show promise as kinase inhibitors , but the biological activity of the tribromomethyl derivative remains unexplored.

Substituent Variations at the 4-Position

Modifications at the 4-position often influence binding affinity in medicinal chemistry applications:

Compound Name Substituent (4-Position) Molecular Weight (g/mol) Key Characteristics References
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline -Cl 310.50 Halogenated; potential antiviral agent
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline -OH 293.06 Polar; acidic proton for derivatization
6-Bromo-4-propoxy-2-arylquinolines -OPr (propoxy) - Anticancer activity (EGFR/FAK inhibition)

Key Observations :

  • Halogen vs. oxygenated groups : Chloro (-Cl) or hydroxy (-OH) groups at the 4-position enhance polarity, affecting solubility and interaction with biological targets.
  • Biological relevance : 4-propoxy derivatives (e.g., 16a ) exhibit dual EGFR/FAK kinase inhibitory activity, highlighting the importance of 4-position substituents in drug design .

Physicochemical and Spectroscopic Properties

  • Melting points : Tribromomethyl derivatives (125–128°C ) generally have higher melting points than methyl or methoxy analogs due to increased molecular symmetry and halogen interactions.
  • Mass spectrometry: 6-Bromo-2-substituted quinolines show characteristic isotopic patterns for bromine (e.g., [M]+ at m/z 266.1/268.1 for chloro analogs ).

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